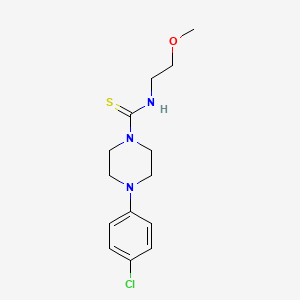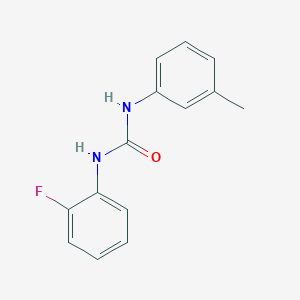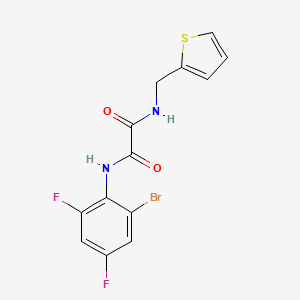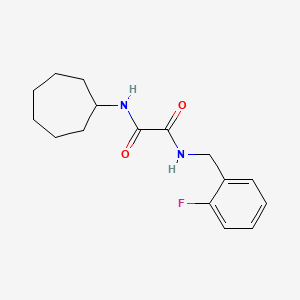![molecular formula C20H20FN3O3 B4386580 2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4386580.png)
2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide
Übersicht
Beschreibung
2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in treating various diseases, including autoimmune disorders and certain types of cancers.
Wirkmechanismus
TAK-659 selectively inhibits BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK plays a crucial role in the activation of B cells by binding to the B-cell receptor (BCR) and initiating downstream signaling pathways. Inhibition of BTK by TAK-659 prevents the activation of B cells and their proliferation, leading to the suppression of the immune response.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory effects on BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to effectively inhibit the proliferation and survival of B cells, leading to the suppression of the immune response. TAK-659 has also been shown to have good pharmacokinetic properties, with a half-life of approximately 9 hours in rats.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its good pharmacokinetic properties. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several potential future directions for the research and development of TAK-659, including:
1. Clinical trials for the treatment of B-cell malignancies, autoimmune disorders, and graft-versus-host disease.
2. Combination therapy with other drugs, such as venetoclax, to enhance its therapeutic effects.
3. Development of more potent and selective BTK inhibitors based on the structure of TAK-659.
4. Investigation of its potential applications in other areas, such as the treatment of inflammatory diseases and viral infections.
In conclusion, TAK-659 is a promising chemical compound with potential applications in various areas of scientific research. Its selective inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, autoimmune disorders, and graft-versus-host disease. Further research is needed to fully understand its mechanisms of action and potential applications in other areas.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown promising results in preclinical studies for the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and graft-versus-host disease. Inhibition of BTK has been shown to be effective in suppressing the proliferation and survival of B cells, which are involved in the development of these diseases. TAK-659 has also been shown to have synergistic effects with other drugs, such as venetoclax, in the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-13-2-8-16(9-3-13)23-18(25)12-17-19(26)22-10-11-24(17)20(27)14-4-6-15(21)7-5-14/h2-9,17H,10-12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBXOKHGOZSRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-chlorobenzyl)amino]carbonyl}benzamide](/img/structure/B4386511.png)
![2-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386518.png)



![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4386531.png)
![N-benzyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4386534.png)

![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)



![1-[(2,5-dichlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4386576.png)
![N-{3-[(3-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4386595.png)